

Spectroscopic Profile of 2,4-Diethoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Diethoxybenzaldehyde

Cat. No.: B1349089

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Introduction

2,4-Diethoxybenzaldehyde ($C_{11}H_{14}O_3$, Molar Mass: 194.23 g/mol) is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde group and two ethoxy groups at positions 2 and 4.^[1] As a key intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals, its unambiguous structural characterization is paramount. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,4-Diethoxybenzaldehyde**, complete with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural features of **2,4-Diethoxybenzaldehyde** give rise to a unique spectroscopic fingerprint. The following sections and tables summarize the key analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-withdrawing aldehyde group and the electron-donating ethoxy groups.

- 1H NMR Spectroscopy:** The proton NMR spectrum is characterized by distinct signals for the aldehyde proton, the aromatic protons, and the two ethoxy groups. Protons on or adjacent to the aromatic ring appear in the downfield region (6.5-8.0 ppm).^{[2][3]}

Table 1: ^1H NMR Spectral Data for 2,4-Diethoxybenzaldehyde (Predicted)Chemical Shift (δ , ppm)

~9.8 - 10.1

~7.8

~6.5

~6.4

~4.1

~1.4

- ^{13}C NMR Spectroscopy: The carbon spectrum shows signals for the carbonyl carbon, the aromatic carbons, and the ethoxy group carbons. Aromatic carbons typically resonate in the 120-150 ppm range.[\[2\]](#)

Table 2: ^{13}C NMR Spectral Data for 2,4-Diethoxybenzaldehyde (Predicted)Chemical Shift (δ , ppm)

~189

~165

~162

~133

~120

~105

~98

~64

~15

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by a strong carbonyl (C=O) absorption, characteristic of aldehydes.^[4]

Table 3: Characteristic IR Absorption Bands for 2,4-Diethoxybenzaldehyde

Wavenumber (cm ⁻¹)
3100 - 3000
3000 - 2850
2830 - 2695
1710 - 1685
1600 - 1450
1300 - 1000

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecular weight and fragmentation pattern of the compound. The molecular ion peak confirms the compound's mass, and the fragmentation pattern serves as a molecular fingerprint.

Table 4: Key GC-MS Fragmentation Data for 2,4-Diethoxybenzaldehyde

Mass-to-Charge Ratio (m/z)
194
137
121

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data for **2,4-Diethoxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for obtaining high-resolution ^1H and ^{13}C NMR spectra.

- Sample Preparation: Dissolve 5-10 mg of **2,4-Diethoxybenzaldehyde** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) within a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Data Acquisition:
 - Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher.^[5]
 - For ^1H NMR, acquire data over a spectral width of approximately -2 to 12 ppm.
 - For ^{13}C NMR, acquire data over a spectral width of approximately 0 to 220 ppm using proton broadband decoupling to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for ^1H NMR.

Infrared (IR) Spectroscopy

This protocol describes the thin-film method, suitable for solid or low-melting point organic compounds.

- Sample Preparation: Dissolve a small amount (2-5 mg) of **2,4-Diethoxybenzaldehyde** in a few drops of a volatile organic solvent (e.g., dichloromethane or acetone).
- Film Casting: Place one drop of the prepared solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, uniform film of the compound on the plate. Ensure the film is dry to avoid solvent peaks in the spectrum.^[6]

- Data Acquisition:
 - Place the salt plate into the sample holder of an FTIR spectrometer.[\[7\]](#)
 - Record a background spectrum of the empty beam path.
 - Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} . The instrument will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

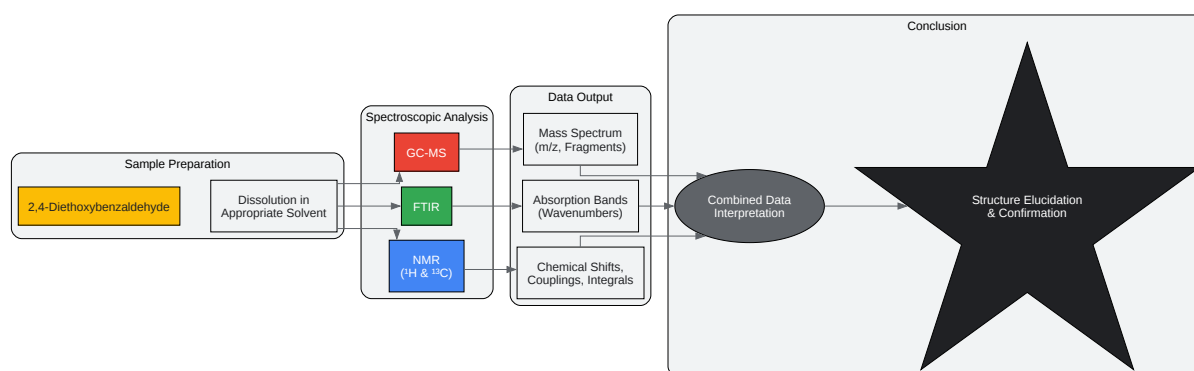
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of **2,4-Diethoxybenzaldehyde** using GC with electron ionization (EI) mass spectrometry.

- Sample Preparation: Prepare a dilute solution (e.g., 100 $\mu\text{g/mL}$) of the compound in a volatile organic solvent such as hexane or ethyl acetate.[\[8\]](#)
- Instrumentation Setup:
 - GC: Use a capillary column suitable for separating aromatic compounds (e.g., a 30 m DB-5 or equivalent). Set a temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C. Use helium as the carrier gas.
 - MS: Set the ion source to Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range of m/z 40-400.
- Injection: Inject 1 μL of the prepared sample into the GC inlet. The high temperature of the inlet will vaporize the sample, which is then carried onto the column for separation.[\[9\]](#)[\[10\]](#)
- Data Analysis: The separated components eluting from the GC column enter the mass spectrometer, where they are ionized and fragmented. Identify the peak corresponding to **2,4-Diethoxybenzaldehyde** by its retention time and analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.[\[11\]](#)

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using the described spectroscopic techniques.



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Workflow for the spectroscopic analysis of **2,4-Diethoxybenzaldehyde**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Diethoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349089#spectroscopic-data-of-2-4-diethoxybenzaldehyde-nmr-ir-ms]

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